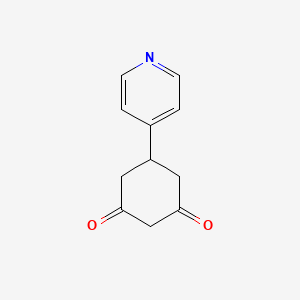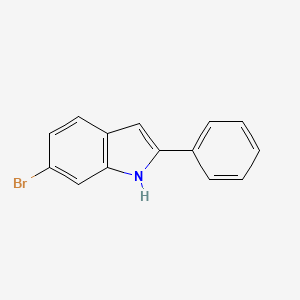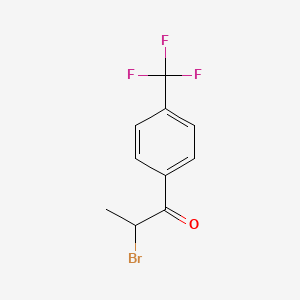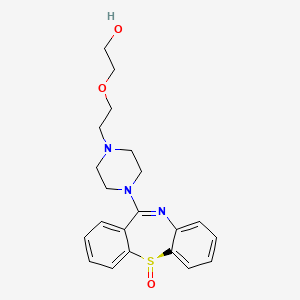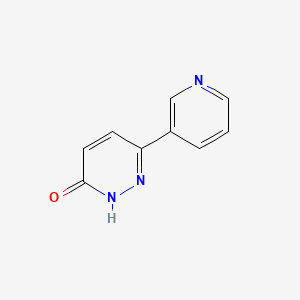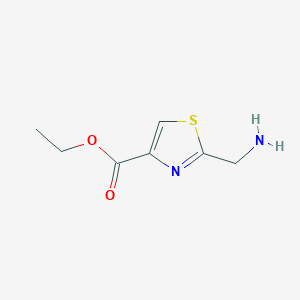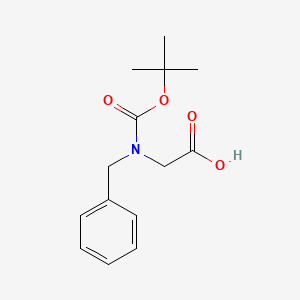
2-(苄基(叔丁氧羰基)氨基)乙酸
概述
描述
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is a derivative of glycine, an amino acid. This compound is often used in organic synthesis, particularly in the protection of amino groups. The tert-butoxycarbonyl group is a common protecting group for amines, making this compound valuable in peptide synthesis and other chemical processes.
科学研究应用
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is widely used in scientific research, particularly in:
Chemistry: As a protected amino acid derivative in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: As a precursor in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
作用机制
Target of Action
It is known that this compound is a derivative of glycine , an important amino acid involved in numerous biological processes.
Mode of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in peptide synthesis to protect the amino group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .
Pharmacokinetics
The compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that it may have good bioavailability.
Result of Action
The compound’s boc group plays a crucial role in peptide synthesis, suggesting that it may be involved in protein-related processes .
Action Environment
The compound is stable under normal temperatures and pressures, and should be stored in a sealed container in a dry environment at 2-8°c .
生化分析
Biochemical Properties
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is involved in biochemical reactions primarily as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective transformations of other functional groups. This compound interacts with enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The nature of these interactions is typically non-covalent, involving hydrogen bonding and van der Waals forces, which stabilize the intermediate structures during peptide bond formation .
Cellular Effects
In cellular environments, 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid can influence various cellular processes. It affects cell signaling pathways by modulating the availability of free amino acids, which are essential for protein synthesis and cellular metabolism. This compound can impact gene expression by altering the levels of amino acids available for the synthesis of transcription factors and other regulatory proteins . Additionally, it may affect cellular metabolism by participating in the synthesis of peptides and proteins, which are crucial for cell function and growth .
Molecular Mechanism
The molecular mechanism of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid involves its role as a protected amino acid in peptide synthesis. The Boc group is cleaved under acidic conditions, releasing the free amino group, which can then participate in peptide bond formation. This process involves nucleophilic addition-elimination reactions, where the amino group attacks the carbonyl carbon of another amino acid, forming a peptide bond . The compound may also interact with enzymes that catalyze these reactions, such as peptidyl transferases, through hydrogen bonding and other non-covalent interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid can change over time due to its stability and degradation. The Boc group is relatively stable under neutral and basic conditions but can be cleaved under acidic conditions, leading to the release of the free amino group . Long-term effects on cellular function may include changes in protein synthesis and cellular metabolism due to the availability of free amino acids . In vitro and in vivo studies have shown that the compound remains stable for extended periods, allowing for its use in various biochemical assays .
Dosage Effects in Animal Models
The effects of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can enhance protein synthesis by providing a source of protected amino acids . At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects observed in these studies indicate that the compound’s impact on cellular function is dose-dependent, with higher doses leading to more pronounced effects .
Metabolic Pathways
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is involved in metabolic pathways related to amino acid and peptide synthesis. It interacts with enzymes such as peptidyl transferases and proteases, which catalyze the formation and cleavage of peptide bonds . The compound may also affect metabolic flux by altering the levels of free amino acids and peptides available for various biochemical processes . Additionally, it can influence metabolite levels by participating in the synthesis and degradation of peptides and proteins .
Transport and Distribution
Within cells and tissues, 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its ability to cross cellular membranes and accumulate in target tissues .
Subcellular Localization
The subcellular localization of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles, where it can exert its biochemical effects . For example, it may be localized to the endoplasmic reticulum or Golgi apparatus, where peptide synthesis and processing occur . The compound’s activity and function are influenced by its localization, as it interacts with enzymes and other biomolecules within these compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate. The reaction is carried out under basic conditions, often using sodium hydroxide or 4-dimethylaminopyridine as a base. The reaction can be performed in various solvents, including acetonitrile and tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of di-tert-butyl dicarbonate remains a standard method, with the reaction conditions optimized for higher yields and purity. The process may involve continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the tert-butoxycarbonyl group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The benzyl group can be substituted under catalytic hydrogenation conditions using palladium on carbon.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Palladium on carbon, hydrogen gas.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: The major product is the deprotected amino acid with the benzyl group removed.
相似化合物的比较
Similar Compounds
N-Carbobenzoxy-glycine: Another protected glycine derivative, but with a carbobenzoxy group instead of a tert-butoxycarbonyl group.
N-tert-Butoxycarbonyl-alanine: Similar in structure but derived from alanine instead of glycine.
Uniqueness
2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid is unique due to its combination of a benzyl group and a tert-butoxycarbonyl group, providing dual protection. This makes it particularly useful in multi-step synthesis processes where selective deprotection is required .
属性
IUPAC Name |
2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJQIUJKAQDRJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441164 | |
| Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76315-01-0 | |
| Record name | 2-(Benzyl(tert-butoxycarbonyl)amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4S)-7-chloro-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B1313083.png)
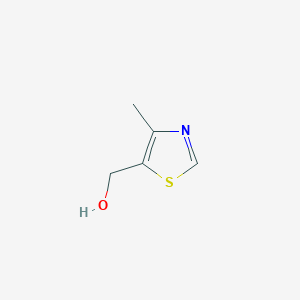

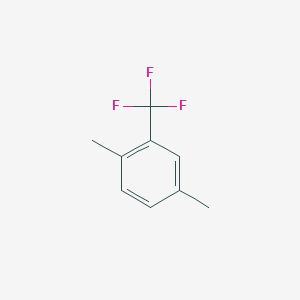
![5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole](/img/structure/B1313093.png)
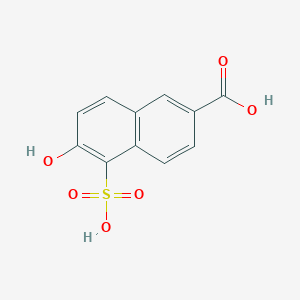
![2,3-Dibromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1313095.png)

